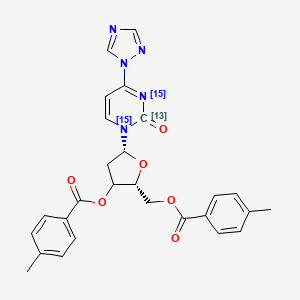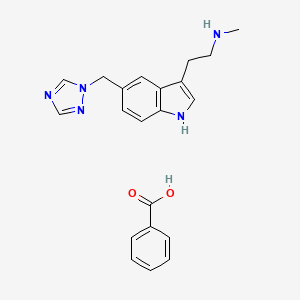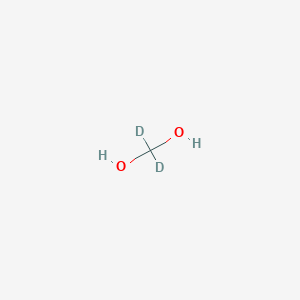
Deuterated paraformaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paraformaldehyde-d2 is a deuterated analog of paraformaldehyde, which is a polymer of formaldehyde. The compound is represented by the chemical formula (CD2O)n, where “n” indicates the number of repeating units. Paraformaldehyde-d2 is used in various scientific research applications due to its unique properties, including its high purity and deuterium content .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Paraformaldehyde-d2 can be synthesized by irradiating a mixture of carbon monoxide and deuterium in a quartz mercury arc. This method, however, requires significant purification to remove contaminants such as glyoxal . Another method involves the catalytic oxidation of deuteromethanol, which is a more straightforward approach but requires the availability of deuteromethanol .
Industrial Production Methods
The industrial production of paraformaldehyde-d2 typically involves the depolymerization of deuterated formaldehyde solutions. This process requires heating the solution to approximately 60°C and adjusting the pH with concentrated sodium hydroxide until the solution clears .
Analyse Chemischer Reaktionen
Types of Reactions
Paraformaldehyde-d2 undergoes several types of chemical reactions, including:
Depolymerization: Heating paraformaldehyde-d2 can depolymerize it into formaldehyde gas or solution.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Common Reagents and Conditions
Depolymerization: Requires dry heating or the presence of water, base, or acid.
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
Formaldehyde Gas: Produced through dry heating.
Formaldehyde Solution: Produced in the presence of water, base, or acid.
Wissenschaftliche Forschungsanwendungen
Paraformaldehyde-d2 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the fixation of biological tissues for microscopy and histology.
Medicine: Utilized in the preparation of vaccines and other medical applications.
Industry: Acts as a precursor for the production of resins and other industrial chemicals.
Wirkmechanismus
Paraformaldehyde-d2 exerts its effects primarily through the depolymerization process, which releases formaldehyde. Formaldehyde can then participate in various chemical reactions, including cross-linking proteins to DNA in chromatin immunoprecipitation (ChIP) assays . This cross-linking ability is crucial for its use in biological and medical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formaldehyde-d2: A monomeric form of paraformaldehyde-d2, used in similar applications but with different physical properties.
Polyoxymethylene: A higher molecular weight polymer of formaldehyde, used primarily in industrial applications.
Uniqueness
Paraformaldehyde-d2 is unique due to its deuterium content, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques that require isotopic labeling .
Eigenschaften
Molekularformel |
CH4O2 |
|---|---|
Molekulargewicht |
50.054 g/mol |
IUPAC-Name |
dideuteriomethanediol |
InChI |
InChI=1S/CH4O2/c2-1-3/h2-3H,1H2/i1D2 |
InChI-Schlüssel |
CKFGINPQOCXMAZ-DICFDUPASA-N |
Isomerische SMILES |
[2H]C([2H])(O)O |
Kanonische SMILES |
C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


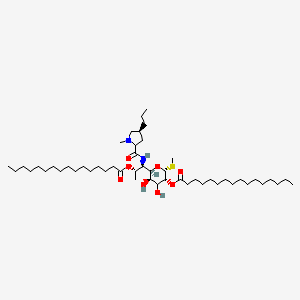
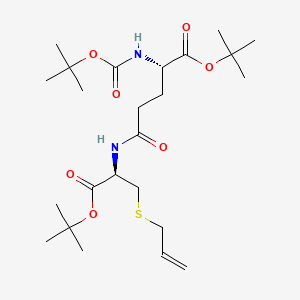
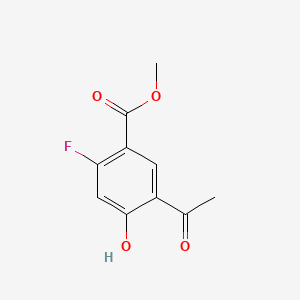
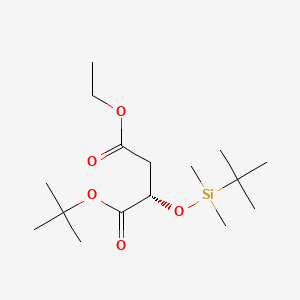
![2,6-Dichloro-4-[4-[4-(ethoxymethoxy)phenyl]sulfonylphenoxy]phenol](/img/structure/B13859844.png)
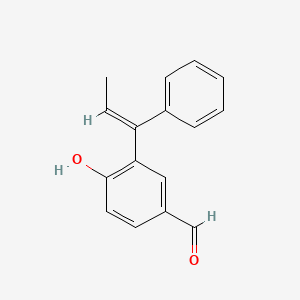
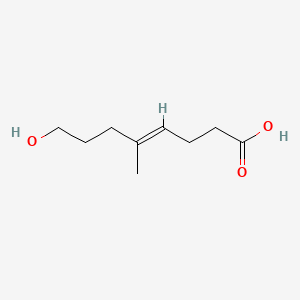
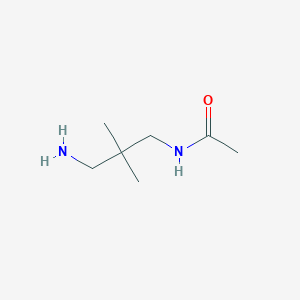
![2,4-Dihydro-2-[(1S,2S)-1-ethyl-2-hydroxypropyl]-4[4-(1-piperazinyl)phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B13859862.png)
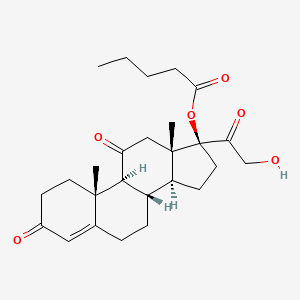
![(13S,14S,17R)-13-ethyl-17-ethynylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B13859868.png)
